
Pentachlorofluoroethane
Overview
Description
Pentachlorofluoroethane (CAS 354-56-3), also designated as CFC-111, is a fully halogenated chlorofluorocarbon (CFC) with the chemical formula C₂Cl₅F. It is characterized by five chlorine atoms and one fluorine atom bonded to an ethane backbone. This compound has a molecular weight of 220.29 g/mol, a boiling point of 138°C, and a melting point of 101.3°C .
Historically, CFC-111 was used in refrigerants, aerosol propellants, foam-blowing agents, and industrial cleaning solvents .
Biological Activity
Pentachlorofluoroethane, also known as CFC-111, is a chlorofluorocarbon (CFC) compound with the molecular formula C₂Cl₅F and a molecular weight of 220.3 g/mol. This compound has been widely studied for its environmental impact, particularly concerning ozone depletion, but its biological activity is also of significant interest due to its potential effects on human health and ecosystems.
- Molecular Formula : C₂Cl₅F
- Molecular Weight : 220.3 g/mol
- Purity : Typically around 95% in research applications.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into toxicological effects, environmental interactions, and potential therapeutic implications.
Toxicological Effects
Environmental Interactions
This compound is recognized as an ozone-depleting substance (ODS). Its release into the atmosphere contributes to the degradation of the ozone layer, which has profound implications for environmental health and climate change:
- Ozone Depletion Potential (ODP) : The ODP of this compound is significant, with estimates suggesting it can deplete ozone at a rate comparable to other CFCs .
- Atmospheric Lifetime : The compound has a long atmospheric lifetime, allowing it to persist long enough to reach the stratosphere where it can catalyze ozone destruction.
Case Studies
- Human Health Impact Study : A study conducted on workers exposed to this compound in manufacturing settings revealed increased incidences of respiratory conditions and neurological symptoms. The findings suggest a correlation between occupational exposure levels and health outcomes .
- Ecotoxicology Research : Investigations into the effects of this compound on aquatic organisms showed detrimental impacts on fish and amphibian populations, including reproductive failures and developmental anomalies .
Research Findings
Recent studies have provided insights into the mechanisms by which this compound exerts its biological effects:
- Mechanism of Action : The compound appears to interfere with cellular signaling pathways, particularly those involved in oxidative stress responses. This disruption may lead to increased susceptibility to other environmental toxins .
- Infrared Spectroscopy Studies : Analyses using infrared spectroscopy have identified specific vibrational modes associated with this compound that may influence its reactivity with biological molecules.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₂Cl₅F |
Molecular Weight | 220.3 g/mol |
Purity | ~95% |
Ozone Depletion Potential | Significant |
Acute Toxicity | Respiratory distress |
Chronic Exposure Effects | Liver and kidney damage |
Reproductive Toxicity | Developmental issues |
Scientific Research Applications
Historical Applications
Pentachlorofluoroethane was primarily used in the following areas:
- Refrigeration : It served as a refrigerant in various cooling systems due to its effective thermodynamic properties.
- Propellant : The compound was employed as a propellant in aerosol products.
However, due to the Montreal Protocol's regulations aimed at phasing out substances that deplete the ozone layer, its production and use have been banned since January 1, 1996, in developed nations and January 1, 2010, in developing countries .
Toxicological Effects and Environmental Impact
This compound is recognized for its detrimental effects on both human health and the environment:
- Ozone Depletion Potential : The compound has a significant ozone depletion potential (ODP), comparable to other chlorofluorocarbons. Its long atmospheric lifetime allows it to reach the stratosphere where it catalyzes ozone destruction .
- Health Risks : Studies have indicated that exposure to this compound can lead to various health issues such as:
Human Health Impact Study
A study focused on workers exposed to this compound during manufacturing processes revealed increased incidences of respiratory conditions and neurological symptoms. The findings suggest a correlation between occupational exposure levels and adverse health outcomes.
Ecotoxicology Research
Research investigating the effects of this compound on aquatic organisms demonstrated harmful impacts on fish and amphibian populations. Notable findings included reproductive failures and developmental anomalies within these species .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing pentachlorofluoroethane in laboratory settings?
- Methodological Answer : Infrared (IR) spectroscopy is a primary method for identification. Studies by Simpson and Plyler (1947–1957) measured IR absorption spectra of this compound in the 2–40 µm range, with distinct bands observed between 25–40 µm. Researchers should prepare samples in gas or liquid phases, calibrate instruments using reference spectra, and analyze key absorption peaks (e.g., C-Cl and C-F vibrational modes). Spectral databases like the National Bureau of Standards (NBS) reports provide comparative data .
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use fully encapsulated vapor-protective suits.
- Emergency Procedures : In case of exposure, administer oxygen for respiratory distress and seek immediate medical attention. Safety Data Sheets (SDS) emphasize symptom monitoring due to delayed toxicity effects .
Q. How is this compound classified under international regulatory frameworks?
- Methodological Answer : It is regulated under the Stockholm Convention as a Persistent Organic Pollutant (POP) precursor. Researchers must adhere to guidelines for inventory preparation and alternatives assessment, as outlined in UNEP (2017c) documents. Harmonized System (HS) codes (e.g., 2903.45.21) classify it for controlled trade and environmental monitoring .
Advanced Research Questions
Q. How can researchers design robust toxicological studies to evaluate systemic effects of this compound exposure?
- Methodological Answer :
- Study Types : Combine observational epidemiology (cohort, case-control) with controlled animal studies. For lab mammals, prioritize inhalation and oral exposure routes to mimic human pathways.
- Endpoints : Track systemic outcomes like respiratory effects, body weight changes, and mortality. Use inclusion criteria from Table C-1 (e.g., species, exposure duration) to standardize data collection .
- Statistical Models : Apply dose-response regression analysis to identify No-Observed-Adverse-Effect Levels (NOAELs) and benchmark doses.
Q. What methodologies are effective for resolving contradictions in environmental persistence data for this compound?
- Methodological Answer : Conduct degradation studies under varying conditions (UV exposure, microbial activity) and use gas chromatography-mass spectrometry (GC-MS) to quantify breakdown products. Cross-reference findings with UNEP (2017d) guidance on POPs sampling and screening. Meta-analyses should account for variables like soil pH and temperature to explain discrepancies in half-life estimates .
Q. How can spectroscopic data be leveraged to distinguish this compound from structurally similar halogenated compounds?
- Methodological Answer : Compare IR and Raman spectra with reference libraries. Key differentiators include:
- C-F Stretching : Peaks at 1,100–1,300 cm⁻¹.
- C-Cl Bending : Bands at 500–600 cm⁻¹.
Advanced studies should use high-resolution instruments and computational tools (e.g., density functional theory) to assign vibrational modes accurately .
Q. What frameworks are suitable for assessing alternatives to this compound in industrial applications?
- Methodological Answer : Apply the PICOT framework:
- Population : Industrial processes using halogenated solvents.
- Intervention : Replacement with hydrofluoroethers (HFEs).
- Comparison : Efficacy, cost, and environmental impact.
- Outcome : Reduced ozone depletion potential.
- Time : 5–10-year lifecycle analysis.
UNEP (2017c) guidelines provide criteria for evaluating chemical alternatives .
Comparison with Similar Compounds
The following analysis compares pentachlorofluoroethane with structurally and functionally related halogenated hydrocarbons, focusing on physical properties, environmental impact, regulatory status, and applications .
Physical and Chemical Properties
Compound | CAS Number | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | ODP |
---|---|---|---|---|---|
This compound (CFC-111) | 354-56-3 | C₂Cl₅F | 220.29 | 138 | 1.0 |
Tetrachlorodifluoroethane (CFC-112) | 76-12-0 | C₂Cl₄F₂ | 203.8 | 92.8 | 1.0 |
Trichlorotrifluoroethane (CFC-113) | 76-13-1 | C₂Cl₃F₃ | 187.38 | 47.5 | 1.0 |
Heptachlorofluoropropane (CFC-211) | 422-78-6 | C₃Cl₇F | 274.28 | N/A | 1.0 |
Key Observations :
- Boiling Points : CFC-111 has a significantly higher boiling point than CFC-112 and CFC-113, making it less volatile and more persistent in industrial applications .
- ODP : All listed CFCs have an ODP of 1.0 , indicating comparable ozone-depleting effects per molecule .
Environmental and Regulatory Impact
Ozone Depletion and Global Warming
- All CFCs in this category release chlorine radicals upon UV photolysis, catalyzing ozone layer destruction. Their atmospheric lifetimes range from 50–100 years, contributing to long-term environmental harm .
- CFC-111 and its analogs are classified as Annex A substances under the Montreal Protocol, mandating complete phase-out in developed nations by 1996 .
Regulatory Status
Region | CFC-111 | CFC-112 | CFC-113 |
---|---|---|---|
EU | Banned | Banned | Banned |
USA | Prohibited | Prohibited | Restricted |
India | Import banned | Import banned | Import banned |
Sources : EU Regulation 1005/2009 , US EPA guidelines , and Indian trade classifications .
Properties
IUPAC Name |
1,1,1,2,2-pentachloro-2-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl5F/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBWZDTYSQPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059869 | |
Record name | CFC-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-56-3 | |
Record name | 1,1,1,2,2-Pentachloro-2-fluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | CFC-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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